molecular formula C9H7Cl2N B3371054 3-(2,6-Dichlorophenyl)propanenitrile CAS No. 61698-06-4

3-(2,6-Dichlorophenyl)propanenitrile

Cat. No. B3371054
CAS RN: 61698-06-4
M. Wt: 200.06 g/mol
InChI Key: OKJBFZSVXLUOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)propanenitrile is a chemical compound with the CAS number 61698-06-4 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-(2,6-Dichlorophenyl)propanenitrile is represented by the InChI code 1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 . This indicates that the compound has a molecular weight of 200.07 .


Physical And Chemical Properties Analysis

3-(2,6-Dichlorophenyl)propanenitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Spectroscopic and Molecular Docking Studies

  • Molecular Structure Analysis : A study focused on the molecular structure, spectroscopic, and quantum chemical analysis of a closely related compound, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM). This research utilized Density Functional Theory (DFT) and various spectroscopic techniques to explore the molecular properties and potential antimicrobial activity of CPPPM (Sivakumar et al., 2021).

Theoretical Chemical Studies

  • Intramolecular Interactions : Another study conducted an ab initio theoretical examination of various nitriles, including 3-chloro-propanenitrile. It investigated the influence of intramolecular hydrogen bonds and anomeric interactions on the stability and geometric trends of these compounds (Fernández et al., 1992).

Environmental and Chemical Applications

  • Degradation Studies : The degradation of 3,3'-iminobis-propanenitrile was studied using the Fe(0)/GAC micro-electrolysis system, examining the impact of various factors on the removal efficiency of this pollutant (Lai et al., 2013).
  • Synthesis of Heterocyclic Compounds : Research on 2-arylhdrazononitriles outlined their use as key synthons in synthesizing a variety of heterocyclic substances, demonstrating significant antimicrobial activities against various bacteria and fungi (Behbehani et al., 2011).

Catalysis and Polymerization

  • Catalytic Properties : A study on boron nitride catalysts revealed its efficacy in the selective oxidative dehydrogenation of propane to propene, showcasing a potential application in chemical industry processes (Grant et al., 2016).
  • Polymerization Mechanisms : The mechanism of Grignard metathesis polymerization of 3-alkylthiophenes was explored computationally, focusing on the selectivity of this process for producing regioregular poly-3-butylthiophene (Bahri‐Laleh et al., 2014).

Safety And Hazards

The safety information for 3-(2,6-Dichlorophenyl)propanenitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,6-dichlorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBFZSVXLUOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dichlorophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dichlorophenyl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(2,6-Dichlorophenyl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(2,6-Dichlorophenyl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dichlorophenyl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(2,6-Dichlorophenyl)propanenitrile

Citations

For This Compound
2
Citations
N Xi, Y Bo, EM Doherty, C Fotsch, NR Gavva… - Bioorganic & medicinal …, 2005 - Elsevier
A thiazole derivative, 2-(2,6-dichlorobenzyl)-N-(4-isopropylphenyl) thiazole-4-carboxamide (1), was identified as a TRPV1 antagonist. We synthesized various thiazole analogs and …
Number of citations: 39 www.sciencedirect.com
C Lin, Y Shen, B Huang, Y Liu… - The Journal of Organic …, 2017 - ACS Publications
A divergent synthesis of amides and nitriles from vinyl azides and p-quinone methides (p-QMs) was developed. The p-QMs could be activated by BF 3 -Et 2 O and then nucleophilically …
Number of citations: 57 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.